molecular formula C16H16ClN3O3S B11398585 N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11398585
M. Wt: 365.8 g/mol
InChI Key: ZXRCKLIAPAKRML-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide: is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a chlorinated pyrimidine ring, and a propylsulfanyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Chlorination of Pyrimidine: The pyrimidine ring is chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Introduction of the Propylsulfanyl Group: The propylsulfanyl group is introduced via nucleophilic substitution, where a propylthiol reacts with a suitable leaving group on the pyrimidine ring.

    Amidation Reaction: The final step involves the coupling of the benzodioxole moiety with the chlorinated pyrimidine derivative through an amidation reaction, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide moiety.

    Substitution: The chlorinated pyrimidine ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties may offer advantages in specific applications.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide
  • N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(butylsulfanyl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups. The propylsulfanyl group, in particular, may confer distinct chemical and biological properties compared to its analogs with different alkyl chains. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H16ClN3O3S

Molecular Weight

365.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H16ClN3O3S/c1-2-5-24-16-19-8-11(17)14(20-16)15(21)18-7-10-3-4-12-13(6-10)23-9-22-12/h3-4,6,8H,2,5,7,9H2,1H3,(H,18,21)

InChI Key

ZXRCKLIAPAKRML-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NCC2=CC3=C(C=C2)OCO3)Cl

Origin of Product

United States

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